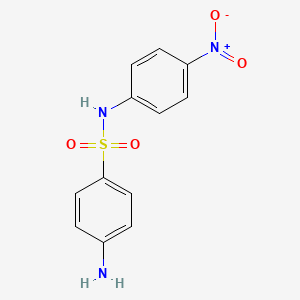

4-amino-N-(4-nitrophenyl)benzenesulfonamide

Description

IUPAC Nomenclature and Molecular Formula Determination

The systematic IUPAC name for this compound is N-(4-nitrophenyl)benzenesulfonamide , reflecting its structural components:

- A benzenesulfonamide core (C₆H₅SO₂NH−)

- A 4-nitrophenyl substituent (C₆H₄NO₂−) at the sulfonamide nitrogen.

The molecular formula is C₁₂H₁₁N₃O₄S , with a molecular weight of 293.30 g/mol . Key functional groups include:

- A sulfonamide bridge (−SO₂NH−)

- An amino group (−NH₂) para to the sulfonamide on the benzene ring

- A nitro group (−NO₂) para to the sulfonamide on the second aromatic ring.

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₁N₃O₄S |

| Molecular weight | 293.30 g/mol |

| SMILES | Nc1ccc(cc1)S(=O)(=O)Nc2ccc(cc2)N+[O−] |

| InChIKey | ACJNABKXDUDYAM-UHFFFAOYSA-N |

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P-1) with unit cell parameters:

Key structural features include:

- Dihedral angle of 86.1° between the two benzene rings, creating a non-planar geometry

- Hydrogen bonding network between the amino group (N−H) and sulfonyl oxygen (O=S=O), with bond lengths of 2.89–3.12 Å

- Torsional strain at the C−N−S−C linkage (65.85°), influencing molecular conformation.

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell volume | 1,531.66 ų |

| Z-value | 4 |

| R-factor | 0.0419 |

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level provide electronic insights:

- HOMO-LUMO gap : 4.2 eV, indicating moderate chemical reactivity

- Mulliken charges :

- Molecular Electrostatic Potential (MEP) maps show electron-rich regions at sulfonyl oxygens and nitro groups, favoring electrophilic interactions.

Nonlinear optical (NLO) properties were calculated using finite-field methods:

- First hyperpolarizability (β) : 1.74 × 10⁻³⁰ esu, suggesting potential for optoelectronic applications.

Table 3: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO energy | −6.12 eV |

| LUMO energy | −1.92 eV |

| Dipole moment | 5.67 Debye |

| Global electrophilicity | 1.85 eV |

Properties

IUPAC Name |

4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJNABKXDUDYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309834 | |

| Record name | 4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-82-9 | |

| Record name | 4-Amino-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC217300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-(4-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-N-(4-NITROPHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8QT74YZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Initial Formation of Nitro-Substituted Intermediates

A common starting point is the reaction of paranitrobenzoyl chloride or paranitrobenzenesulfonyl chloride with ammonia or amines to form nitro-substituted amides or sulfonamides.

Example Reaction : Paranitrobenzoyl chloride dissolved in an organic solvent (e.g., benzene, toluene, dioxane) is reacted with ammoniacal liquor to yield p-nitrophenyl methane amide via ammonolysis.

Reaction Conditions : Temperature range 20–100 °C (preferably 56–60 °C), organic solvents such as polyoxyethylene glycol series, benzene, toluene, acetone, or Sherwood oil are used. Acid binding agents include organic bases (e.g., pyridine, triethylamine) or inorganic salts to neutralize HCl formed.

Reduction of Nitro Groups to Amino Groups

The nitro group is reduced to an amino group by either:

Catalytic Hydrogenation : Using Raney nickel catalyst under hydrogen pressure (1–10 atm, preferably 3–5 atm) in solvents like alcohol-water mixtures, DMF-water, or DMSO-water at 80–150 °C (optimal 110–130 °C).

Chemical Reduction : Using iron powder activated by acids such as hydrochloric acid, sulfuric acid, or glacial acetic acid at 80–150 °C (preferably 95–100 °C) in solvents like DMF-water.

These methods yield para-aminobenzamide or para-aminobenzenesulfonamide intermediates with high purity (up to 99.1% by liquid chromatography) and yields exceeding 90%.

Condensation to Form 4-amino-N-(4-nitrophenyl)benzenesulfonamide

The amino intermediate undergoes condensation with paranitrobenzoyl chloride or paranitrobenzenesulfonyl chloride in the presence of acid binding agents to form the sulfonamide linkage.

Typical Procedure : Para amino benzamide (or sulfonamide) is dissolved in benzene with sodium carbonate (yellow soda ash) as a base. Paranitrobenzoyl chloride is added dropwise at 50–55 °C over several hours under stirring and reflux conditions. After completion, the reaction mixture is worked up by solvent distillation, water addition, filtration, and drying to isolate the product.

Yields and Purity : The condensation step typically achieves yields around 90–94% with purity above 98% by chromatographic analysis.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1. Ammonolysis | Formation of p-nitrophenyl amide | Paranitrobenzoyl chloride, NH3 | Benzene, toluene, dioxane | 20–100 (opt. 56–60) | Atmospheric | ~90 | >98 | Acid binding agent: pyridine or triethylamine |

| 2. Nitro Reduction | Catalytic hydrogenation | Raney Ni catalyst (0.5–5% w/w) | Alcohol-water, DMF-water, DMSO-water | 80–150 (opt. 110–130) | 1–10 (opt. 3–5) | 91–95 | 99+ | Alternatively, iron powder + acid activation |

| 3. Condensation | Sulfonamide formation | Para amino benzamide + paranitrobenzoyl chloride | Benzene + sodium carbonate | 50–55 | Atmospheric | 90–94 | 98+ | Dropwise addition over 4.5 h, reflux 6 h |

| 4. Final Reduction | Nitro to amino on sulfonamide | Raney Ni or iron powder + acid | Alcohol-water or DMF-water | 80–150 (opt. 95–100) | Atmospheric or H2 pressure | 91–94 | 99+ | Purification by filtration and drying |

Research Findings and Optimization Notes

Catalyst Selection : Raney nickel is preferred for catalytic hydrogenation due to high activity and selectivity. Iron powder reduction is a cost-effective alternative but requires acid activation and higher temperatures.

Solvent Effects : Mixed solvent systems (e.g., DMF-water, alcohol-water) improve solubility and reaction rates during reduction steps. Organic solvents like benzene or toluene are favored for condensation due to their inertness and ease of removal.

Temperature Control : Maintaining reaction temperatures within specified ranges (e.g., 56–60 °C for condensation, 110–130 °C for hydrogenation) is critical for maximizing yield and minimizing side reactions.

Purification : Post-reaction purification involves solvent distillation under reduced pressure, aqueous washing, filtration, and drying under infrared lamps to achieve high purity crystalline products.

Comparative Analysis with Related Sulfonamide Syntheses

While the above method is specific to this compound, similar sulfonamide derivatives (e.g., 4-amino-N-(4-methylphenyl)benzenesulfonamide) are synthesized via analogous routes involving sulfonyl chloride intermediates and amine nucleophiles, followed by reduction and purification steps. The key difference lies in the substituent on the aromatic ring, which influences reaction conditions and purification protocols.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

Reduction: Formation of 4-amino-N-(4-aminophenyl)benzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Overview

- IUPAC Name: 4-amino-N-(4-nitrophenyl)benzenesulfonamide

- Molecular Weight: 293.303 g/mol

- Chemical Structure: Chemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the synthesis of nucleic acids in pathogenic microorganisms, effectively impeding their growth and reproduction. This attribute positions it as a candidate for developing new antimicrobial therapies .

Case Study: Enzyme Inhibition

A study investigated the compound's ability to act as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs). The results demonstrated that various derivatives of benzenesulfonamides, including this compound, exhibited potent inhibition against specific CA isozymes. This inhibition was linked to significant antimicrobial activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Antitumor Activity

There is emerging evidence suggesting that this compound may have antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast cancer models (e.g., MDA-MB-231 cells). The compound’s ability to increase annexin V-FITC positivity indicates its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 4-amino-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with nucleic acids and proteins. It interferes with the synthesis of nucleic acids required by pathogenic microorganisms, leading to inhibition of bacterial growth and reproduction . The compound targets specific enzymes and pathways involved in nucleic acid synthesis, making it effective against certain bacterial strains.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- This compound: Exhibits moderate antimicrobial activity, with the nitro group contributing to DNA intercalation or enzyme inhibition .

- Schiff Base Derivatives (e.g., sulfamethoxazole hybrids) : Show enhanced antifungal activity against multidrug-resistant Candida due to imine (-C=N-) linkages improving membrane penetration .

- Triazole Hybrids (e.g., 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide): Demonstrate broad-spectrum antibacterial activity, with alkyl chains enhancing lipophilicity and cellular uptake .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition : Derivatives like S12–S16 (sulfamethoxazole-based) selectively inhibit CA IX/XII isoforms, critical in cancer progression. The nitro-substituted compound may exhibit distinct selectivity due to steric and electronic effects .

- DNA Interaction : Complexes with transition metals (e.g., Ru(III)) show improved anticancer activity, suggesting nitro-substituted sulfonamides could serve as ligands for metallodrugs .

Physicochemical Properties

Notable Trends:

Biological Activity

4-amino-N-(4-nitrophenyl)benzenesulfonamide, an organic compound with the molecular formula C12H11N3O4S, has garnered attention for its unique structural features that confer significant biological activities. This compound is characterized by the presence of both amino and nitro functional groups, which enhance its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in various fields.

Structural Overview

- IUPAC Name: this compound

- Molecular Weight: 293.303 g/mol

-

Chemical Structure:

This compound's structure allows it to interact with various biomolecules, making it a candidate for studies in enzyme inhibition and antimicrobial properties.

The mechanism of action for this compound primarily involves its interaction with nucleic acids and proteins. It has been shown to inhibit the synthesis of nucleic acids in pathogenic microorganisms, thereby impeding their growth and reproduction. This inhibition is crucial for its potential use as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a potential enzyme inhibitor, particularly targeting bacterial enzymes involved in nucleic acid synthesis. The compound's ability to disrupt these processes suggests its utility in developing new antimicrobial therapies.

Cardiovascular Effects

A study utilizing isolated rat heart models demonstrated that derivatives of benzenesulfonamide, including this compound, can influence perfusion pressure and coronary resistance. The results indicated that these compounds might interact with calcium channels, affecting cardiovascular function . This interaction could lead to therapeutic applications in managing blood pressure and coronary resistance.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to various enzymes, which is crucial for drug design aimed at treating diseases linked to enzyme dysfunctions.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth compared to control groups, indicating its effectiveness as an antimicrobial agent.

Case Study: Cardiovascular Impact

Another study focused on the cardiovascular effects of benzenesulfonamide derivatives revealed that this compound significantly reduced coronary resistance. This effect was attributed to its interaction with calcium channels, suggesting a mechanism that could be leveraged in cardiovascular therapies .

Q & A

Basic: What are the standard synthetic routes for 4-amino-N-(4-nitrophenyl)benzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via sulfonylation of 4-aminobenzenesulfonamide with 4-nitroaniline. A common method involves reacting substituted acyl chlorides (e.g., 4-nitrobenzoyl chloride) with aminosulfonamides in the presence of pyridine to yield the target compound. Intermediates are characterized using elemental analysis (CHNS), melting point determination, and spectral techniques (FT-IR, -NMR, -NMR). For example, elemental data and retention factors () are reported to confirm purity .

Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

Optimization involves controlling stoichiometry, reaction temperature, and solvent choice. Pyridine is often used as a catalyst to neutralize HCl by-products, improving yield. For instance, substituting thionyl chloride in acyl chloride formation reduces side reactions. Kinetic studies and HPLC monitoring can identify optimal reaction times and temperatures. Contradictions in yield between substituted analogs (e.g., electron-withdrawing vs. donating groups) suggest tailored protocols for specific derivatives .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Key techniques include:

- FT-IR : Confirms sulfonamide ( at 1150–1350 cm) and nitro groups ( at 1520 cm).

- NMR : -NMR identifies aromatic protons and amine signals ( 6.5–8.5 ppm), while -NMR verifies sulfonamide carbons ( 165–170 ppm).

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced: How can discrepancies in biological activity data between computational predictions and experimental assays be resolved?

Discrepancies often arise from limitations in docking algorithms (e.g., rigid receptor models) or solvent effects unaccounted for in simulations. To address this:

- Use molecular dynamics (MD) simulations to incorporate flexibility.

- Validate docking results with free-energy perturbation (FEP) or MM-PBSA calculations.

- Reconcile QSAR predictions with experimental IC values by adjusting descriptors (e.g., Hammett constants for substituents) .

Basic: What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

Standard assays include:

- Agar dilution : Determines minimum inhibitory concentration (MIC) against bacterial strains (e.g., S. aureus, E. coli).

- Microplate alamarBlue : Measures metabolic inhibition in fungal pathogens.

- Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects. Activity is often correlated with nitro group positioning and sulfonamide electronegativity .

Advanced: How do substituents on the benzenesulfonamide core influence the compound’s binding affinity to carbonic anhydrase?

Substituents like nitro groups enhance binding via hydrogen bonding with active-site zinc ions. QSAR models show that electron-withdrawing groups at the para-position improve inhibition (). However, steric hindrance from bulky groups (e.g., trifluoromethyl) reduces affinity. Docking studies reveal that planar aromatic systems align with hydrophobic pockets in the enzyme .

Basic: What analytical methods are used to assess the purity of this compound?

- HPLC : Quantifies purity using reverse-phase C18 columns and UV detection at 254 nm.

- TLC : Monitors reaction progress with silica gel plates (e.g., chloroform:methanol 9:1).

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can contradictory results in QSAR models for sulfonamide derivatives be addressed?

Contradictions may arise from overfitting or inadequate descriptor selection. Solutions include:

- Feature reduction : Use principal component analysis (PCA) to eliminate collinear descriptors.

- Cross-validation : Apply leave-one-out (LOO) or k-fold methods to assess model robustness.

- Hybrid models : Combine 2D-QSAR with 3D-pharmacophore mapping to capture steric and electronic effects .

Basic: What safety protocols are recommended for handling this compound in the lab?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from light and moisture.

- Dispose of waste via incineration or approved chemical disposal services .

Advanced: What strategies can resolve spectral data ambiguities in structurally similar sulfonamide derivatives?

- 2D-NMR (e.g., COSY, HSQC) distinguishes overlapping proton signals.

- Isotopic labeling : -labeling clarifies amine proton environments.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as seen in N-(4-hydroxyphenyl)benzenesulfonamide structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.